molecular formula C54H69N11O10S2 B011836 Lanreotide CAS No. 108736-35-2

Lanreotide

カタログ番号: B011836
CAS番号: 108736-35-2
分子量: 1096.3 g/mol
InChIキー: PUDHBTGHUJUUFI-MDICWYLLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanreotide is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the management of acromegaly and symptoms caused by neuroendocrine tumors, particularly carcinoid syndrome. This compound is marketed under the brand name Somatuline and is known for its long-acting properties, making it a valuable therapeutic agent in various medical conditions .

準備方法

Synthetic Routes and Reaction Conditions: Lanreotide is synthesized through a solution-phase synthesis method. The process involves coupling two suitably protected tetrapeptide fragments. The key steps include:

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to maintain consistency and efficacy .

化学反応の分析

Types of Reactions: Lanreotide undergoes various chemical reactions, including:

    Oxidation: Involves the formation of disulfide bonds between cysteine residues.

    Reduction: Can break disulfide bonds, reverting the molecule to its reduced form.

    Substitution: Involves the replacement of specific functional groups under controlled conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

    Reducing Agents: Dithiothreitol or beta-mercaptoethanol for reduction.

    Substitution Reagents: Specific reagents depending on the functional group being substituted.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct biological activities .

科学的研究の応用

Treatment of Acromegaly

Lanreotide is indicated for patients with acromegaly who have not responded adequately to surgery or radiotherapy. The goal is to normalize GH and insulin-like growth factor-1 (IGF-1) levels. Clinical studies have demonstrated that this compound effectively reduces these hormone levels, leading to improved patient outcomes .

Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)

This compound has shown significant efficacy in treating unresectable GEP-NETs. The CLARINET trial highlighted its ability to prolong progression-free survival (PFS) in patients with advanced NETs:

  • Study Design : Randomized controlled trial involving over 200 patients across 14 countries.
  • Results : At 24 months, PFS was 65% in the this compound group versus 33% in placebo, demonstrating a 53% reduction in disease progression risk .

Carcinoid Syndrome

In patients with carcinoid syndrome, this compound reduces the frequency of short-acting somatostatin analog rescue therapy. It alleviates symptoms associated with hormone hypersecretion, improving quality of life for affected individuals .

Safety Profile

This compound is generally well-tolerated with a favorable safety profile compared to traditional chemotherapy. Common side effects include gastrointestinal disturbances, injection site reactions, and hormonal imbalances; however, severe adverse effects are rare .

Clinical Efficacy in Acromegaly

A study conducted on Japanese patients demonstrated sustained-release this compound's efficacy in managing acromegaly symptoms:

  • Patient Population : Included individuals with inadequate responses to previous treatments.
  • Outcomes : Significant reductions in GH and IGF-1 levels were observed post-treatment, leading to improved clinical outcomes .

Long-Term Effects on Neuroendocrine Tumors

Follow-up studies from the CLARINET trial are ongoing to assess the durability of this compound's effects on tumor growth when combined with molecular therapies for high-risk patients.

Comparative Data Table

ApplicationIndicationKey Findings
AcromegalyLong-term treatmentNormalizes GH/IGF-1 levels
Gastroenteropancreatic NETsUnresectable tumors65% PFS at 24 months vs. 33% placebo
Carcinoid SyndromeReduces frequency of rescue therapyAlleviates symptoms of hormone hypersecretion

作用機序

Lanreotide exerts its effects by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to hyperpolarization of the membrane and inhibition of calcium-mediated depolarization. Additionally, this compound has potent antiproliferative effects through direct and indirect mechanisms .

類似化合物との比較

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

    Lanreotide vs. Octreotide: Both compounds are used in the treatment of acromegaly and neuroendocrine tumors.

    This compound vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions where multiple somatostatin receptors are involved.

This compound’s unique properties, such as its long-acting nature and specific receptor binding, make it a valuable therapeutic agent in various medical conditions, distinguishing it from other similar compounds.

特性

Key on ui mechanism of action

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide.

CAS番号

108736-35-2

分子式

C54H69N11O10S2

分子量

1096.3 g/mol

IUPAC名

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1

InChIキー

PUDHBTGHUJUUFI-MDICWYLLSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

異性体SMILES

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O

正規SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

ピクトグラム

Health Hazard

関連するCAS

127984-74-1 (acetate salt)

配列

XCYWKVCX

同義語

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanreotide
Reactant of Route 2
Lanreotide
Reactant of Route 3
Lanreotide
Reactant of Route 4
Reactant of Route 4
Lanreotide
Reactant of Route 5
Lanreotide
Reactant of Route 6
Lanreotide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。